molecular formula C11H20BNO6 B13478151 (4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopent-1-en-2-yl)boronic acid

(4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopent-1-en-2-yl)boronic acid

Cat. No.: B13478151
M. Wt: 273.09 g/mol
InChI Key: JLNOSBSNQABCJE-UHFFFAOYSA-N
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Description

(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid typically involves the use of tert-butyl carbamate as a protecting group for the amino function. The synthetic route often includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and organohalides in the presence of a base.

Major Products

Scientific Research Applications

(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of stable boronate esters. This interaction is crucial in its role in Suzuki–Miyaura coupling reactions, where it participates in the transmetalation step with palladium catalysts .

Properties

Molecular Formula

C11H20BNO6

Molecular Weight

273.09 g/mol

IUPAC Name

[5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopent-1-en-2-yl]boronic acid

InChI

InChI=1S/C11H20BNO6/c1-7(12(16)17)6-8(9(14)18-5)13-10(15)19-11(2,3)4/h8,16-17H,1,6H2,2-5H3,(H,13,15)

InChI Key

JLNOSBSNQABCJE-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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